molecular formula C21H16ClN3O B11982304 (2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide

(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide

Cat. No.: B11982304
M. Wt: 361.8 g/mol
InChI Key: ZNKDAPBBXOBRDF-HKSMNOMKSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenyldiazenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the diazonium salt: This involves the reaction of aniline with nitrous acid to form the diazonium salt.

    Coupling reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the phenyldiazenyl derivative.

    Amidation: The final step involves the reaction of the phenyldiazenyl derivative with a chlorophenyl acyl chloride to form the desired propenamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide
  • (2E)-3-(4-fluorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide
  • (2E)-3-(4-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide

Uniqueness

(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)prop-2-enamide

InChI

InChI=1S/C21H16ClN3O/c22-17-9-6-16(7-10-17)8-15-21(26)23-18-11-13-20(14-12-18)25-24-19-4-2-1-3-5-19/h1-15H,(H,23,26)/b15-8+,25-24?

InChI Key

ZNKDAPBBXOBRDF-HKSMNOMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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